1-[(Trimethylsilyl)methyl]benzotriazole

Catalog No.
S1495252
CAS No.
122296-00-8
M.F
C10H15N3Si
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Trimethylsilyl)methyl]benzotriazole

CAS Number

122296-00-8

Product Name

1-[(Trimethylsilyl)methyl]benzotriazole

IUPAC Name

benzotriazol-1-ylmethyl(trimethyl)silane

Molecular Formula

C10H15N3Si

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3

InChI Key

VRGRHLJMRVGQCS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CN1C2=CC=CC=C2N=N1

Synonyms

1-((TRIMETHYLSILYL)METHYL)BENZOTRIAZOLE 99%

Canonical SMILES

C[Si](C)(C)CN1C2=CC=CC=C2N=N1

Synthesis and Characterization:

-[(Trimethylsilyl)methyl]benzotriazole, also known as TMS-methylbenzotriazole, is a heterocyclic organic compound. While research on its specific applications is limited, it has been synthesized and characterized for various purposes, including:

  • As a precursor for the synthesis of other functionalized benzotriazoles: The trimethylsilyl (TMS) group can be readily removed using various deprotection techniques, allowing the attachment of different functional groups at the methyl position of the benzotriazole ring. This makes 1-[(Trimethylsilyl)methyl]benzotriazole a versatile building block for the synthesis of diverse benzotriazole derivatives with potential applications in various fields [].

Potential Applications:

While the specific research on 1-[(Trimethylsilyl)methyl]benzotriazole's applications is limited, the properties of the benzotriazole core and the trimethylsilyl group suggest potential applications in several areas:

  • Material Science: Benzotriazoles are known for their excellent thermal and chemical stability, making them attractive candidates for various material science applications. The presence of the trimethylsilyl group could potentially modify the properties of the benzotriazole core, leading to the development of new materials with specific functionalities [].
  • Medicinal Chemistry: Benzotriazoles are prevalent in numerous pharmaceuticals due to their diverse biological activities. 1-[(Trimethylsilyl)methyl]benzotriazole, or its derivatives obtained through deprotection, could be explored for potential medicinal applications by leveraging the combined properties of the benzotriazole core and the functional groups introduced at the methyl position [].

1-[(Trimethylsilyl)methyl]benzotriazole is an organic compound characterized by its unique structure, which includes a benzotriazole moiety and a trimethylsilyl group. Its molecular formula is C10_{10}H15_{15}N3_3Si, and it has a molecular weight of approximately 205.33 g/mol. The compound is recognized for its role as a versatile reagent in organic synthesis, particularly in alkylation reactions and as a one-carbon synthon for homologation processes .

, including:

  • Alkylation Reactions: It acts as a nucleophile in alkylation processes, enabling the introduction of alkyl groups into various substrates.
  • Formation of Inhibitors: The compound has been utilized in the preparation of inhibitors targeting the p53-MDM2 complex, which is significant in cancer research .

The biological activity of 1-[(Trimethylsilyl)methyl]benzotriazole includes its potential as an inhibitor of the p53-MDM2 interaction. This interaction is crucial in regulating cell cycle and apoptosis, making the compound relevant in therapeutic contexts, particularly for cancer treatment . Additionally, its properties suggest potential applications in proteomics research due to its ability to modify proteins through alkylation .

The synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole can be achieved through several methods:

  • Direct Synthesis: Starting from benzotriazole and trimethylsilyl methyl chloride, the reaction can be facilitated under basic conditions to yield the desired product.
  • One-Carbon Homologation: Utilizing this compound as a one-carbon synthon allows for further derivatization and functionalization of organic molecules .

1-[(Trimethylsilyl)methyl]benzotriazole has diverse applications:

  • Organic Synthesis: It serves as a critical reagent for synthesizing various organic compounds.
  • Cancer Research: Its role as an inhibitor of protein interactions makes it valuable for developing therapeutic agents targeting cancer-related pathways .
  • Proteomics: The compound is used in studies involving protein modifications and interactions, aiding in understanding biological processes at the molecular level .

Interaction studies involving 1-[(Trimethylsilyl)methyl]benzotriazole primarily focus on its ability to inhibit specific protein-protein interactions. Notably, its effectiveness against the p53-MDM2 complex has been documented, showcasing its potential to modulate biological pathways associated with tumorigenesis. These studies are crucial for developing novel therapeutic strategies aimed at restoring p53 function in cancer cells .

Several compounds share structural or functional similarities with 1-[(Trimethylsilyl)methyl]benzotriazole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
BenzotriazoleC7_7H6_6N3_3A simpler structure without silyl groups; used widely as a corrosion inhibitor.
Trimethylsilylmethyl benzeneC9_9H12_12SiLacks the benzotriazole moiety; primarily used as a reagent in organic synthesis.
1-(Benzyl)benzotriazoleC9_9H8_8N3_3Contains a benzyl group instead of trimethylsilyl; used in similar applications but with different reactivity profiles.

The unique aspect of 1-[(Trimethylsilyl)methyl]benzotriazole lies in its combination of both trimethylsilyl and benzotriazole functionalities, allowing it to serve specific roles in chemical synthesis and biological research that other similar compounds cannot fulfill effectively .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(Trimethylsilyl)methyl]benzotriazole

Dates

Modify: 2023-08-15

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